molecular formula C12H25NO3S B6648750 N-(1-ethylsulfonylpropan-2-yl)-2,2-dimethyloxan-4-amine

N-(1-ethylsulfonylpropan-2-yl)-2,2-dimethyloxan-4-amine

Cat. No.: B6648750
M. Wt: 263.40 g/mol
InChI Key: FOZGRJUCJMBOEJ-UHFFFAOYSA-N
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Description

N-(1-ethylsulfonylpropan-2-yl)-2,2-dimethyloxan-4-amine is a complex organic compound that features a unique combination of functional groups, including an ethylsulfonyl group, a dimethyloxan ring, and an amine group

Properties

IUPAC Name

N-(1-ethylsulfonylpropan-2-yl)-2,2-dimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3S/c1-5-17(14,15)9-10(2)13-11-6-7-16-12(3,4)8-11/h10-11,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZGRJUCJMBOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(C)NC1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylsulfonylpropan-2-yl)-2,2-dimethyloxan-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonation reaction using ethylsulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylsulfonylpropan-2-yl)-2,2-dimethyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amine group.

Scientific Research Applications

N-(1-ethylsulfonylpropan-2-yl)-2,2-dimethyloxan-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1-ethylsulfonylpropan-2-yl)-2,2-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The amine group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methylsulfonylpropan-2-yl)-2,2-dimethyloxan-4-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(1-ethylsulfonylbutan-2-yl)-2,2-dimethyloxan-4-amine: Similar structure but with a butan-2-yl group instead of a propan-2-yl group.

Uniqueness

N-(1-ethylsulfonylpropan-2-yl)-2,2-dimethyloxan-4-amine is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

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